
2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide (hereafter referred to as 2-MPA) is a synthetic compound that is used in a variety of scientific research applications. It is a small molecule with a molecular weight of 256.2 g/mol and a boiling point of 94-96°C. It is a colorless to pale yellow liquid and is insoluble in water. 2-MPA is a versatile compound that has been used in a variety of applications, from drug discovery to biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
2-MPA has a variety of scientific research applications, ranging from drug discovery to biochemical and physiological studies. It has been used in the synthesis of various compounds, including anti-cancer drugs, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of various compounds used in the treatment of diabetes, hypertension, and other diseases. Additionally, 2-MPA has been used in the development of various analytical methods, such as high performance liquid chromatography (HPLC) and gas chromatography (GC).
Wirkmechanismus
2-MPA works by binding to certain receptor sites in the body, causing a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
2-MPA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids. Additionally, 2-MPA has been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of certain receptors, such as the serotonin receptor (5-HT1A).
Vorteile Und Einschränkungen Für Laborexperimente
2-MPA has a number of advantages for lab experiments. It is a relatively inexpensive compound, and is readily available from a variety of suppliers. Additionally, it is a relatively simple compound to synthesize, and its synthesis can be achieved in a relatively short amount of time. Furthermore, it is a versatile compound that can be used in a variety of applications.
However, there are also some limitations to using 2-MPA in lab experiments. It is relatively unstable, and can degrade over time if not stored properly. Additionally, it is relatively insoluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
The future of 2-MPA is promising, with a number of potential applications in drug discovery, biochemical and physiological studies, and analytical methods. It has already been used in the synthesis of various compounds, including anti-cancer drugs, antifungal agents, and anti-inflammatory agents. Additionally, it has potential applications in the development of analytical methods, such as high performance liquid chromatography (HPLC) and gas chromatography (GC). Additionally, it may have potential applications in the development of new drugs, as well as in the development of new therapeutic strategies for a variety of diseases. Finally, it may also have potential applications in the development of new analytical methods for the detection of various compounds.
Synthesemethoden
2-MPA can be synthesized using a number of different methods, including the reaction of 3-methylphenylacetic acid with oxalyl chloride in the presence of triethylamine, followed by the addition of 2,2,2-trifluoroethyl chloride. This reaction yields the desired product in good yield and purity. Other methods of synthesis include the reaction of 3-methylphenylacetic acid with oxalyl chloride in the presence of triethylamine, followed by the addition of 2,2,2-trifluoroethyl bromide.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c1-12-3-2-4-13(9-12)10-15(21)20(11-16(17,18)19)14-5-7-22-8-6-14/h2-4,9,14H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAPJNQSHXPCPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(CC(F)(F)F)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6505114.png)
![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B6505121.png)
![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B6505126.png)
![methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate](/img/structure/B6505140.png)
![1-(3,4-dimethylphenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one](/img/structure/B6505146.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride](/img/structure/B6505150.png)
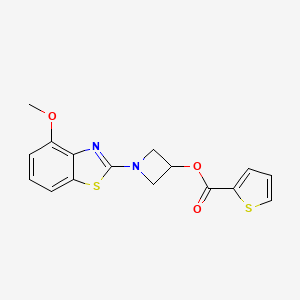
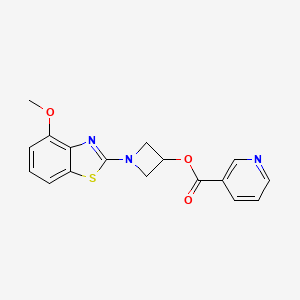
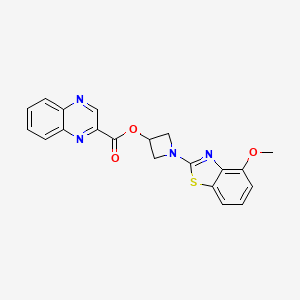
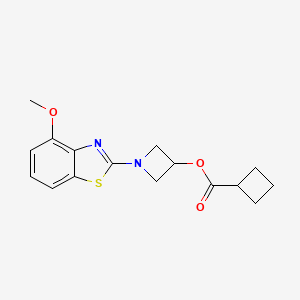
![3-[(3-chlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6505179.png)
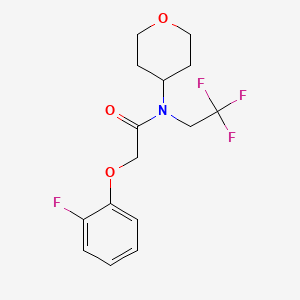
![2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B6505201.png)